2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methoxyphenyl)acetamide oxalate
Description
BenchChem offers high-quality 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methoxyphenyl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methoxyphenyl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(4-methoxyphenyl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3.C2H2O4/c1-27-17-7-5-16(6-8-17)22-18(26)12-25-10-14(11-25)20-23-19(24-28-20)13-3-2-4-15(21)9-13;3-1(4)2(5)6/h2-9,14H,10-12H2,1H3,(H,22,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRFXTWGDIIKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methoxyphenyl)acetamide oxalate is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₄ClN₃O₃
- Molecular Weight : 319.74 g/mol
- IUPAC Name : 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methoxyphenyl)acetamide oxalate
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. A study involving various oxadiazole derivatives demonstrated that compounds with chlorophenyl substitutions showed promising activity against the MCF-7 breast cancer cell line. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| D-1 | MCF-7 | 7 | Apoptosis induction |
| D-6 | MCF-7 | 8 | Cell cycle arrest |
| D-15 | MCF-7 | 6 | Inhibition of proliferation |
The above data suggest that the presence of electron-withdrawing groups like chlorine enhances the anticancer activity by increasing the lipophilicity and bioavailability of the compounds .
Antimicrobial Activity
The compound's antimicrobial potential has also been investigated. Studies have shown that oxadiazole derivatives possess moderate to strong activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| D-1 | Staphylococcus aureus | 15 |
| D-6 | Escherichia coli | 12 |
| D-15 | Pseudomonas aeruginosa | 10 |
The results indicate that these compounds can serve as potential candidates for developing new antimicrobial agents .
Antioxidant Activity
Antioxidant assays have revealed that certain oxadiazole derivatives can scavenge free radicals effectively. The antioxidant activity is attributed to the presence of methoxy and hydroxyl groups, which enhance electron donation capabilities.
Table 3: Antioxidant Activity Assay Results
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| D-1 | 25 | DPPH Scavenging |
| D-6 | 30 | ABTS Assay |
| D-15 | 20 | FRAP Assay |
These findings suggest that compounds with methoxy substitutions may provide significant antioxidant benefits .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that:
- Electron-Withdrawing Groups : Compounds with halogen substituents at the para position demonstrate enhanced anticancer and antimicrobial activities.
- Electron-Donating Groups : The presence of methoxy groups correlates with increased antioxidant efficacy.
- Pharmacophore Development : Modifications in the azetidine ring structure may further optimize biological activity.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds. For instance, a recent investigation into new oxadiazole derivatives highlighted their effectiveness against multi-drug resistant bacterial strains and their potential as cytotoxic agents against cancer cell lines .
Q & A
Basic: What synthetic routes are recommended for preparing this compound?
Methodological Answer:
The synthesis typically involves coupling chloroacetyl chloride with intermediates like 5-aryl-1,3,4-oxadiazoles. For example:
- Step 1: React 5-(3-chlorophenyl)-1,3,4-oxadiazole with chloroacetyl chloride in dioxane, using triethylamine as a base to neutralize HCl byproducts .
- Step 2: Purify the crude product via recrystallization (e.g., acetic acid) .
- Oxalate Salt Formation: Treat the free base with oxalic acid in ethanol under reflux, followed by solvent evaporation .
Basic: How can structural integrity be confirmed post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- Elemental Analysis: Verify C, H, N, and Cl content against theoretical values.
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, azetidine ring protons at δ 3.5–4.2 ppm) .
- IR: Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Advanced: How can low yields in the cyclization step be addressed?
Methodological Answer:
Optimize reaction conditions based on literature precedents:
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency .
- Solvent Effects: Compare polar aprotic solvents (e.g., DMF, DMSO) versus dioxane to improve reaction kinetics .
- Temperature Control: Gradual heating (85–90°C) prevents decomposition of thermally sensitive intermediates .
Advanced: What in vitro models are suitable for evaluating bioactivity?
Methodological Answer:
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include oxadiazole-containing analogs as positive controls .
- Enzyme Inhibition: Test against COX-2 or HDACs via fluorometric assays, given structural similarities to known inhibitors .
- Dose-Response Studies: Perform triplicate experiments with varying concentrations (1–100 µM) and statistical validation (p < 0.05) .
Basic: What purification techniques are effective for this compound?
Methodological Answer:
- Recrystallization: Use acetic acid or ethanol-water mixtures to remove unreacted starting materials .
- Column Chromatography: Employ silica gel with a gradient of ethyl acetate/hexane (30–70%) for polar impurities .
- HPLC: Apply reverse-phase C18 columns (acetonitrile/water mobile phase) for high-purity batches (>98%) .
Advanced: How to resolve discrepancies in solubility data across studies?
Methodological Answer:
- Solvent Polarity Testing: Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~270–300 nm) .
- Purity Assessment: Verify via HPLC; impurities like unreacted oxadiazole derivatives may artificially reduce solubility .
- Temperature Dependence: Conduct solubility studies at 25°C and 37°C to account for thermodynamic variability .
Advanced: How can computational methods aid in SAR studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or tubulin) based on oxadiazole and acetamide pharmacophores .
- QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electronic properties influencing reactivity .
Basic: What handling and storage precautions are recommended?
Methodological Answer:
- Storage: Keep in airtight containers at –20°C, protected from light and moisture to prevent oxalate degradation .
- Safety Measures: Use fume hoods during synthesis; avoid inhalation/contact (LD₅₀ data pending, but similar compounds show moderate toxicity) .
- Waste Disposal: Neutralize acidic byproducts (e.g., oxalic acid) with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
